molecular formula C22H19N5O3 B6099461 N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-3-NITRO-N-(PROPAN-2-YL)BENZAMIDE

N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-3-NITRO-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B6099461
M. Wt: 401.4 g/mol
InChI Key: PGBXPSNQUVBRRL-UHFFFAOYSA-N
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Description

N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Nitration: The benzotriazole core undergoes nitration to introduce the nitro group at the desired position.

    Amidation: The nitrated benzotriazole is then reacted with an appropriate benzoyl chloride derivative to form the benzamide linkage.

    Substitution: Finally, the isopropyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzotriazole core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole core.

Scientific Research Applications

N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide involves its interaction with molecular targets and pathways within biological systems. The benzotriazole core can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and isopropyl substitution differentiate it from other benzotriazole derivatives, potentially leading to unique applications in various fields.

Properties

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-3-nitro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-15(2)25(22(28)16-6-5-7-19(14-16)27(29)30)17-10-12-18(13-11-17)26-23-20-8-3-4-9-21(20)24-26/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXPSNQUVBRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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